molecular formula C12H16N4O4 B12665760 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole CAS No. 97945-37-4

1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole

Cat. No.: B12665760
CAS No.: 97945-37-4
M. Wt: 280.28 g/mol
InChI Key: UGUMOUOHJIRGJL-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Nitration: Introduction of nitro groups into the molecule.
  • Alkylation: Addition of the methyl group to the imidazole ring.
  • Cyclization: Formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

  • Selection of cost-effective reagents.
  • Optimization of reaction conditions (temperature, pressure, solvents).
  • Implementation of purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-5-nitro-2-((2-nitrobicyclo(22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole involves its interaction with molecular targets in biological systems. This may include:

    Binding to enzymes: Inhibition or activation of enzyme activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Disruption of cellular processes: Interference with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitroimidazole: A simpler imidazole derivative with similar functional groups.

    2-Nitrobicyclo(2.2.1)heptane: A bicyclic compound with a nitro group.

Uniqueness

1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is unique due to its combination of an imidazole ring with a bicyclic structure and multiple nitro groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.

Properties

CAS No.

97945-37-4

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

1-methyl-5-nitro-2-[(2-nitro-2-bicyclo[2.2.1]heptanyl)methyl]imidazole

InChI

InChI=1S/C12H16N4O4/c1-14-10(13-7-11(14)15(17)18)6-12(16(19)20)5-8-2-3-9(12)4-8/h7-9H,2-6H2,1H3

InChI Key

UGUMOUOHJIRGJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CC2(CC3CCC2C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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